molecular formula C15H15NO3 B245013 N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B245013
M. Wt: 257.28 g/mol
InChI Key: JYZIDDSBLYZIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide, also known as N-(2-hydroxyphenyl)-3-methylphenoxyacetamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process that involves the reaction of 2-bromoanisole and 2-hydroxybenzaldehyde, followed by several other steps. In

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects and reduce the production of inflammatory mediators. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its potential for use in cancer research and as an anti-inflammatory agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide. One direction is to further explore its potential as an anti-cancer agent and to study its effects on different types of cancer cells. Another direction is to study its potential as a treatment for neurodegenerative diseases and to explore its effects on cognitive function in humans. Additionally, further research is needed to understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for other diseases and conditions.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide involves several steps. Initially, 2-bromoanisole and 2-hydroxybenzaldehyde are reacted in the presence of potassium carbonate and copper powder to form 2-(2-hydroxyphenyl)-1-methoxy-2-phenylethanone. This intermediate is then reacted with methyl magnesium bromide to form 2-(2-hydroxyphenyl)-1-methoxy-2-phenylethanol. The final step involves the reaction of the intermediate with acetyl chloride to form N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C15H15NO3/c1-11-5-4-6-12(9-11)19-10-15(18)16-13-7-2-3-8-14(13)17/h2-9,17H,10H2,1H3,(H,16,18)

InChI Key

JYZIDDSBLYZIOA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2O

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2O

Origin of Product

United States

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